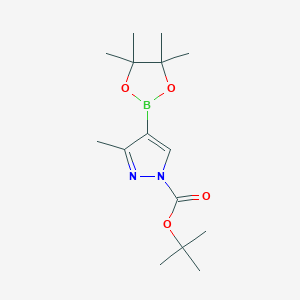

Éster de pinacol de ácido 1-Boc-3-metilpirazol-4-borónico

Descripción general

Descripción

“1-Boc-3-methylpyrazole-4-boronic acid pinacol ester” is a type of organoboron reagent . It is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming processes .

Synthesis Analysis

The synthesis of “1-Boc-3-methylpyrazole-4-boronic acid pinacol ester” involves the use of boronic esters . These esters are generally the pinacol, neopentyl, and catechol boronic esters due to their relative cost, reactivity, stability, and ease of preparation .Aplicaciones Científicas De Investigación

Acoplamiento cruzado de Suzuki-Miyaura

Este compuesto es un reactivo valioso para las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son cruciales para crear enlaces carbono-carbono, que son fundamentales en la síntesis orgánica. La estabilidad y la reactividad del compuesto lo hacen ideal para formar estructuras biarílicas, que a menudo se encuentran en productos farmacéuticos y agroquímicos.

Hidrogenación asimétrica

El compuesto sirve como precursor en la hidrogenación asimétrica catalizada por rutenio . Este proceso es crucial para producir moléculas quirales con un alto exceso enantiomérico, lo que es esencial para la síntesis de varios compuestos bioactivos, incluidos los fármacos que requieren una estereoquímica específica.

Inhibición de la quinasa

Se utiliza en la preparación de inhibidores dirigidos a quinasas como VEGF, Aurora y Janus Kinase 2 (JAK) . Estas quinasas desempeñan papeles importantes en las vías de señalización celular relacionadas con el cáncer, y su inhibición puede conducir a prometedores agentes terapéuticos.

Inhibición enzimática

El compuesto es fundamental en la síntesis de inhibidores para enzimas como la reductasa de S-nitrosoglutatión y la acetil-CoA carboxilasa . Estas enzimas participan en vías metabólicas críticas, y su modulación puede conducir a tratamientos para enfermedades como la diabetes y los trastornos cardiovasculares.

Investigación antiviral

Los investigadores utilizan este compuesto en el desarrollo de inhibidores contra la ARN polimerasa ARN dependiente viral . Esta aplicación es particularmente relevante en el diseño de fármacos antivirales, que son cruciales en la lucha contra las infecciones virales, incluidas las pandemias emergentes.

Terapéutica contra el cáncer

El compuesto se utiliza para crear análogos de MK-2461, que son inhibidores de la quinasa c-Met . La quinasa c-Met está implicada en varios tipos de cáncer, y su inhibición es un enfoque dirigido a la terapia contra el cáncer.

Modulación de las vías de señalización

Participa en la síntesis de derivados de piridina que actúan como inhibidores de TGF-β1 y señalización activa A . Estas vías de señalización son importantes en la regulación del crecimiento y la diferenciación celular, y su modulación tiene implicaciones en el tratamiento de la fibrosis y el cáncer.

Inhibición de la elongasa de ácidos grasos de cadena larga

Este compuesto también es un precursor de inhibidores de la elongasa de ácidos grasos de cadena larga 6 . Al inhibir esta enzima, los investigadores pretenden desarrollar tratamientos para trastornos metabólicos que involucran la desregulación de la síntesis de ácidos grasos.

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in the preparation of various compounds, which then interact with specific targets .

Mode of Action

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a boronic acid derivative used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds .

Result of Action

As a reagent, 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester itself does not have direct molecular or cellular effects. Instead, it contributes to the synthesis of various compounds. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Action Environment

The efficacy and stability of 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known that pinacol boronic esters can be converted to different salts under certain conditions . .

Propiedades

IUPAC Name |

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-18(17-10)12(19)20-13(2,3)4/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZGWEHXOJJYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

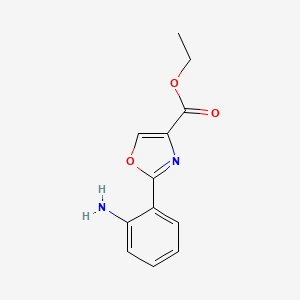

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

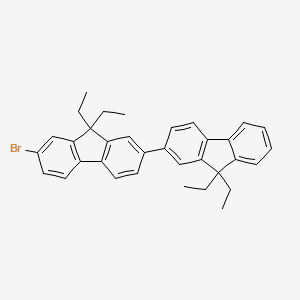

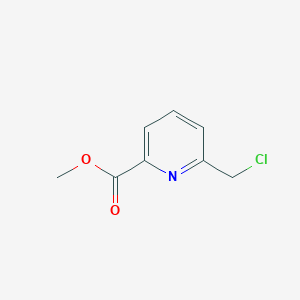

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1523592.png)

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)